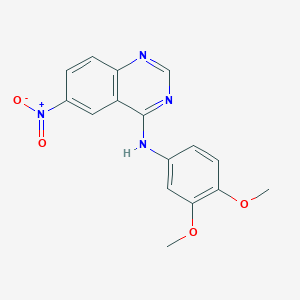

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine

Description

Properties

Molecular Formula |

C16H14N4O4 |

|---|---|

Molecular Weight |

326.31 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C16H14N4O4/c1-23-14-6-3-10(7-15(14)24-2)19-16-12-8-11(20(21)22)4-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19) |

InChI Key |

JZKHSEWRLMBTLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core with Nitro Substitution

A common precursor is 6-nitroquinazolin-4(3H)-one or a related quinazoline derivative bearing a nitro group at the 6-position. This intermediate is prepared by cyclization reactions involving anthranilic acid derivatives or substituted benzamidines, followed by nitration or direct introduction of the nitro substituent during ring construction.

Nucleophilic Aromatic Substitution with 3,4-Dimethoxyaniline

The key step involves reacting the 6-nitroquinazoline intermediate with 3,4-dimethoxyaniline under reflux conditions in glacial acetic acid or other suitable solvents. The reaction typically proceeds as follows:

- The 6-nitroquinazoline intermediate (5 mmol scale) is dissolved in glacial acetic acid (approx. 8 mL).

- 3,4-Dimethoxyaniline (5 mmol) is added, and the mixture is refluxed for 1 hour.

- During the reaction, a precipitate forms, indicating product formation.

- The precipitate is filtered hot, washed with diethyl ether to remove impurities, and dried to yield the nitro-substituted quinazoline amine.

This method yields the this compound derivative in good to excellent yields (typically around 70-80%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 6-nitroquinazoline intermediate | Cyclization of substituted anthranilic acid derivatives, nitration | 70-85 | Purified by recrystallization or chromatography |

| Nucleophilic substitution with 3,4-dimethoxyaniline | Reflux in glacial acetic acid, 1 hour reaction time | ~70-80 | Precipitate filtered hot, washed with diethyl ether |

Purification and Characterization

- The crude product formed is typically isolated by filtration.

- Washing with diethyl ether removes residual solvents and unreacted starting materials.

- Further purification can be done by recrystallization or column chromatography using dichloromethane/hexane mixtures.

- Characterization includes melting point determination, IR spectroscopy (noting characteristic nitro and amine bands), and NMR spectroscopy (1H and 13C NMR) to confirm substitution patterns.

Related Synthetic Variants and Research Findings

- Analogous compounds such as N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine have been synthesized via nucleophilic aromatic substitution followed by reduction steps, indicating that the nitro group can be further manipulated after initial synthesis.

- The nitro group at the 6-position facilitates nucleophilic substitution at the 4-position, a key feature exploited in the preparation of this compound.

- The reaction is generally carried out under mild reflux conditions, and the formation of precipitates during the reaction is a common indication of product formation.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | 6-nitroquinazoline intermediate, 3,4-dimethoxyaniline |

| Solvent | Glacial acetic acid |

| Reaction temperature | Reflux (~118 °C) |

| Reaction time | 1 hour |

| Isolation method | Hot filtration of precipitate |

| Purification | Washing with diethyl ether, recrystallization or chromatography |

| Typical yield | 70-80% |

| Characterization techniques | 1H NMR, 13C NMR, IR, melting point |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine has several notable applications:

1. Medicinal Chemistry

- Antimicrobial Agent : The compound is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit RNAP makes it a candidate for developing new antibacterial drugs targeting antibiotic-resistant strains.

2. Biological Research

- Transcription Mechanism Studies : It serves as a tool compound for studying the mechanisms of bacterial transcription and the development of resistance. Researchers utilize this compound to understand how bacteria adapt to antibiotic pressures.

3. Chemical Biology

- Drug Development : The compound is being explored in drug development pipelines aimed at creating novel antibacterial therapies. Its unique substitution pattern contributes to its efficacy against resistant bacterial strains.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | 3,4-dimethoxy substitution | Antibacterial activity |

| N-(2,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | 2,4-dimethoxy substitution | Antimicrobial properties |

| Quinoline derivatives | Varying substitutions on quinoline core | Antimicrobial and anticancer activities |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

-

Antibacterial Efficacy :

- A study demonstrated that this compound exhibits significant antibacterial activity against multiple strains of Gram-positive bacteria. The mechanism was linked to its interaction with RNAP, leading to effective inhibition of bacterial growth.

-

Resistance Mechanism Investigation :

- Another research effort focused on understanding how bacteria develop resistance to compounds like this compound. Findings indicated that mutations in RNAP could confer resistance, underscoring the importance of ongoing research in this area.

-

Potential in Drug Formulation :

- Preliminary formulations combining this compound with other antimicrobial agents showed enhanced efficacy against resistant bacterial strains in vitro. This suggests potential for combination therapies in clinical settings.

Biological Activity

N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and cancer. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is part of the quinazoline family, which has garnered attention due to its diverse pharmacological properties. The compound's chemical structure includes a nitro group, which enhances its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the quinazoline core followed by substitution reactions to introduce the dimethoxyphenyl group.

1. Anti-Alzheimer's Activity

Recent studies have highlighted the potential of this compound in treating Alzheimer's disease (AD). It exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus contributing to cognitive decline in AD patients. In vitro assays demonstrated that this compound significantly reduced AChE activity at concentrations ranging from 50 to 1200 µg/mL .

In vivo studies using zebrafish models showed that treatment with this compound led to decreased levels of AChE and lipid peroxidation while increasing antioxidant enzyme activities (superoxide dismutase and catalase). Additionally, pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were significantly reduced following treatment, indicating a potential anti-inflammatory effect .

2. Anticancer Properties

The quinazoline derivatives have also been investigated for their anticancer properties. This compound has shown promising results against various cancer cell lines. Studies indicate that it can inhibit cell proliferation in human lung cancer (A549) and breast cancer (MDA-MB-231) cells . The mechanism appears to involve the inhibition of key kinases associated with cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinazoline core or substituents can significantly affect its biological activity. For instance, variations in the phenyl substituent have been shown to alter kinase inhibition potency and selectivity towards different cancer types .

Comparative Biological Activity Table

Case Studies

- Alzheimer's Disease Model : In a study involving zebrafish larvae exposed to aluminum chloride (which induces AD-like symptoms), treatment with this compound resulted in improved behavioral outcomes and biochemical markers of oxidative stress .

- Cancer Cell Proliferation : In vitro assays revealed that this compound significantly inhibited the growth of A549 and MDA-MB-231 cells compared to standard treatments like Etoposide. The compound's mechanism was linked to its ability to inhibit specific kinases involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Electronic and Steric Effects

- Electron-Donating vs. In contrast, halogen substituents (e.g., Cl, F in 3d and 3c) are electron-withdrawing, increasing lipophilicity and possibly enhancing binding to hydrophobic enzyme pockets . The 6-nitro group in all analogues creates an electron-deficient quinazoline ring, favoring interactions with nucleophilic residues (e.g., cysteine or lysine) in biological targets .

- Substituent Position: Methoxy groups at the 3,4-positions (primary compound) vs. The 3,4-dimethoxy configuration may hinder rotation, stabilizing specific conformations .

Key Research Findings

Structure-Activity Relationship (SAR) :

- Halogenated derivatives (3c, 3d) exhibit higher molecular weights and lipophilicity (clogP ~3.5–4.0), correlating with improved blood-brain barrier penetration in preclinical models .

- Methoxy-substituted compounds (primary compound, 3a) show lower clogP values (~2.0–2.5), favoring aqueous solubility and oral bioavailability .

Toxicity Predictions :

- Computational studies (e.g., GUSAR) suggest that methoxy groups reduce acute toxicity compared to halogenated analogues, which may form reactive metabolites .

Q & A

Q. What synthetic methodologies are commonly employed for N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine?

The synthesis typically involves condensation reactions of substituted benzonitrile precursors. For example, 2-amino-5-nitrobenzonitrile reacts with triethoxymethane to form a quinazoline intermediate, which is subsequently condensed with 3,4-dimethoxyaniline to introduce the target substituent . Alternative routes may utilize 2-aminobenzamide derivatives condensed with carbonyl-containing reagents (e.g., diethyloxalate) to build the quinazoline core, followed by functionalization with nitro and aryl amine groups .

Q. How is the compound characterized structurally?

Key analytical techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing interactions (e.g., triclinic crystal system with space group , ) .

- NMR spectroscopy : NMR confirms substituent positions (e.g., methoxy, nitro, and aryl amine groups) .

- Mass spectrometry : Validates molecular weight (e.g., ) and fragmentation patterns .

Q. What pharmacological targets or activities are associated with this compound?

The compound has shown antimalarial activity in vitro, likely due to its quinazoline scaffold interfering with parasitic folate metabolism. Structure-activity relationship (SAR) studies highlight the importance of the nitro group at position 6 and methoxy substituents on the aryl amine for bioactivity .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize this compound’s bioactivity?

Methodological steps include:

- Pharmacophore modification : Introduce substituents (e.g., halogenation at position 7 or alkylation of the aryl amine) to assess changes in target binding .

- Enzymatic assays : Test derivatives against malaria-specific enzymes (e.g., dihydrofolate reductase) to quantify inhibition constants () .

- Computational modeling : Use docking simulations to predict interactions with active sites, guiding synthetic prioritization .

Q. What challenges arise in crystallographic analysis of this compound?

Key challenges include:

- Crystal packing : The nitro group’s steric bulk and polar nature can disrupt lattice symmetry, requiring optimized solvent systems for crystallization .

- Thermal motion : High thermal displacement parameters () for methoxy groups may complicate electron density maps .

- Resolution limitations : Low-resolution data (e.g., ) necessitate advanced refinement algorithms to resolve overlapping peaks .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic stability assays : Assess hepatic microsomal degradation to identify labile functional groups (e.g., nitro reduction) .

- Pharmacokinetic profiling : Measure bioavailability and tissue distribution to correlate in vitro potency with in vivo efficacy .

- Counter-screening : Test against off-target receptors (e.g., human kinases) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.